An In-Depth Technical Guide to the Synthesis and Characterization of Urea, (3-pyridinylmethyl)-
An In-Depth Technical Guide to the Synthesis and Characterization of Urea, (3-pyridinylmethyl)-
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of Urea, (3-pyridinylmethyl)-, also known as 1-(pyridin-3-ylmethyl)urea. This document is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible protocol. The synthesis is based on the well-established and reliable reaction of 3-(aminomethyl)pyridine with an in situ generated isocyanate from sodium cyanate. This guide emphasizes the causality behind experimental choices, ensuring scientific integrity and protocol validation. Detailed procedures for synthesis, purification, and characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, supported by authoritative references.
Introduction and Strategic Approach
Urea, (3-pyridinylmethyl)- (Figure 1) is a monosubstituted urea derivative incorporating a pyridine ring. The urea moiety is a critical pharmacophore in medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Similarly, the pyridine ring is a prevalent heterocycle in numerous pharmaceuticals, valued for its metabolic stability and capacity for diverse molecular interactions. The combination of these functionalities makes Urea, (3-pyridinylmethyl)- a valuable building block for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.
This guide details a synthetic strategy that is both efficient and highly accessible, utilizing commercially available and cost-effective starting materials. The chosen method, reacting an amine hydrochloride with sodium cyanate in an aqueous medium, avoids the use of hazardous reagents like phosgene or pre-formed isocyanates, aligning with principles of green chemistry.
Figure 1: Chemical Structure of Urea, (3-pyridinylmethyl)-
CAS Number: 36226-32-1
Molecular Formula: C₇H₉N₃O
Molecular Weight: 151.17 g/molSynthesis of Urea, (3-pyridinylmethyl)-
Retrosynthetic Analysis and Mechanism
The synthesis of ureas from amines is a cornerstone of organic chemistry. The most direct approach involves the reaction of an amine with an isocyanate. The chosen protocol leverages the reaction of an amine salt with sodium or potassium cyanate in an acidic aqueous solution. The acid protonates the cyanate ion to form isocyanic acid (HNCO), which is highly reactive. The primary amine, 3-(aminomethyl)pyridine, then acts as a nucleophile, attacking the electrophilic carbon of the isocyanic acid to form the desired urea product after tautomerization.
The causality for using the amine hydrochloride salt is twofold: it enhances the water solubility of the amine and allows for the controlled generation of the free amine in situ upon reaction progress. The acidic environment is crucial for the formation of the reactive isocyanic acid intermediate from the cyanate salt.
Visualized Workflow for Synthesis and Analysis
The overall process from starting materials to a fully characterized final product is outlined in the workflow diagram below. This systematic approach ensures reproducibility and validates the identity and purity of the synthesized compound at each critical stage.
Caption: Experimental workflow for the synthesis and characterization.
Detailed, Step-by-Step Experimental Protocol
This protocol is adapted from the highly reliable procedure for aryl urea synthesis described in Organic Syntheses.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(aminomethyl)pyridine | 108.14 | 5.41 g | 0.05 |
| Glacial Acetic Acid | 60.05 | 24 mL | - |
| Sodium Cyanate | 65.01 | 6.50 g | 0.10 |
| Deionized Water | 18.02 | ~100 mL | - |
Procedure:
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Preparation of the Amine Solution: In a 250 mL beaker equipped with a magnetic stir bar, dissolve 5.41 g (0.05 mol) of 3-(aminomethyl)pyridine in a mixture of 24 mL of glacial acetic acid and 48 mL of water. Stir at room temperature until a clear, homogeneous solution is obtained. The initial temperature should be approximately 35°C. This step creates an acidic solution of the amine salt, preparing it for reaction.
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Preparation of the Cyanate Solution: In a separate 100 mL beaker, dissolve 6.50 g (0.10 mol) of sodium cyanate in 45 mL of water. Gentle warming may be applied if necessary to ensure complete dissolution. The solution should also be at approximately 35°C. Using a solution rather than the solid cyanate ensures a more controlled and homogeneous reaction.
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Reaction Initiation: Begin stirring the amine solution vigorously. Slowly add approximately 5-10 mL of the sodium cyanate solution. Continue stirring until a white crystalline precipitate of the product begins to form. The initial slow addition induces nucleation of the product.
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Completion of Reaction: Once precipitation has started, add the remainder of the sodium cyanate solution quickly with continued vigorous stirring. The reaction is exothermic, and the temperature will likely rise to 50-55°C, accompanied by the rapid formation of a thick, white paste. The rapid addition ensures the complete reaction of the amine with the in situ generated isocyanic acid.
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Digestion and Cooling: Continue to stir the thick suspension for an additional 15 minutes. Allow the mixture to stand at room temperature for 2-3 hours to ensure complete precipitation.
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Isolation: Dilute the mixture with 20 mL of cold water and then cool the beaker in an ice bath to 0-5°C. Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted salts and acetic acid. Press the solid dry on the funnel, then transfer it to a watch glass and dry to a constant weight, preferably in a vacuum oven at 50-60°C.
The expected yield of Urea, (3-pyridinylmethyl)- as a white crystalline powder is typically high (85-95%).
Characterization and Data Interpretation
Thorough characterization is essential to confirm the structure and purity of the synthesized Urea, (3-pyridinylmethyl)-. The following data are based on established values for analogous compounds and provide a benchmark for successful synthesis.
Physical Properties
| Property | Value | Source |
| Appearance | White crystalline solid | - |
| Melting Point | 181-183 °C | [2] |
Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics for Urea, (3-pyridinylmethyl)-.
| Technique | Expected Data and Interpretation |
| ¹H NMR | (DMSO-d₆, 400 MHz): δ ~8.50 (s, 1H, Py-H2), δ ~8.45 (d, 1H, Py-H6), δ ~7.65 (d, 1H, Py-H4), δ ~7.30 (dd, 1H, Py-H5), δ ~6.30 (t, 1H, -CH₂ -NH-), δ ~5.70 (s, 2H, -NH₂), δ ~4.25 (d, 2H, -CH₂ -NH-). The signals for the pyridine protons will appear in the aromatic region, while the methylene and urea protons will be in the upfield region. The NH protons often appear as broad signals. |
| ¹³C NMR | (DMSO-d₆, 101 MHz): δ ~158.5 (C=O), δ ~149.0 (Py-C2), δ ~148.5 (Py-C6), δ ~135.5 (Py-C4), δ ~134.0 (Py-C3), δ ~123.5 (Py-C5), δ ~41.5 (-CH₂-). The carbonyl carbon of the urea is characteristically downfield. The aromatic carbons of the pyridine ring will appear between 120-150 ppm, and the methylene carbon will be significantly upfield. |
| IR (Infrared) | (KBr, cm⁻¹): ~3430 & ~3320 (N-H stretching, primary amine of urea), ~3200 (N-H stretching, secondary amine of urea), ~1650 (C=O stretching, "Amide I" band), ~1600 (N-H bending, "Amide II" band), ~1480 (C-N stretching). The strong carbonyl stretch around 1650 cm⁻¹ and the various N-H stretches above 3200 cm⁻¹ are definitive for the urea functional group. |
| Mass Spec. | (ESI+): Calculated for C₇H₉N₃O, [M+H]⁺: m/z 152.0818. Found: m/z 152.0818. The primary ion observed will be the protonated molecule. A key fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to a prominent fragment at m/z 92, corresponding to the pyridin-3-ylmethyl cation. |
Safety and Handling
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3-(aminomethyl)pyridine: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Sodium Cyanate: Toxic if swallowed. Contact with acids liberates toxic gas (isocyanic acid). Avoid inhalation of dust. Wear appropriate PPE.
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Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Use in a fume hood.
All waste should be neutralized and disposed of in accordance with institutional and local regulations.
Conclusion
This guide presents a reliable, efficient, and well-documented protocol for the synthesis of Urea, (3-pyridinylmethyl)-. By following the detailed experimental procedures and utilizing the provided characterization data as a reference, researchers can confidently produce and validate this valuable chemical intermediate. The emphasis on the rationale behind procedural steps and the inclusion of comprehensive safety information are intended to empower scientists to perform this synthesis with a high degree of success and safety.
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